tert-Butyl (5-amino-5-oxopentyl)carbamate
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Overview
Description
TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE: is a chemical compound known for its role as a protecting group in organic synthesis. It is often used to protect amine groups during chemical reactions, preventing unwanted side reactions. The compound is characterized by its stability under various conditions and its ability to be easily removed when necessary.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE typically involves the reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIEA). The reaction is carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding carbamates.
Reduction: The compound can be reduced to yield amines.
Substitution: It participates in substitution reactions where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in drug development for the protection of functional groups during synthesis.
Industry: Applied in the production of polymers, resins, and other materials requiring specific functional group protection
Mechanism of Action
The mechanism by which TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE exerts its effects involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions. The tert-butyl group can be removed under acidic conditions, regenerating the free amine for further reactions. The molecular targets and pathways involved include the interaction with amine groups in various substrates, facilitating selective protection and deprotection .
Comparison with Similar Compounds
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
- Ethyl (4-aminophenyl)carbamate
Comparison: TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE is unique due to its stability under a wide range of conditions and its ease of removal. Unlike benzyl carbamate, which requires catalytic hydrogenation for removal, TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE can be removed using mild acidic conditions. This makes it more versatile and convenient for use in various synthetic applications .
Biological Activity
tert-Butyl (5-amino-5-oxopentyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H19N2O3
- Molecular Weight : 201.27 g/mol
- Structure : The compound consists of a tert-butyl group attached to a carbamate moiety, which is further linked to an amino and oxopentyl group.
Research indicates that this compound may interact with various biological pathways. Its structure suggests it could act as a substrate or inhibitor for enzymes involved in metabolic processes.
- Histone Deacetylase Inhibition : Similar compounds have shown promise as HDAC inhibitors, which can play a crucial role in cancer therapy by altering gene expression associated with tumor growth and survival .
- Integrin Binding : The compound may enhance the binding of cells to integrin receptors, potentially influencing cell adhesion and migration, critical factors in cancer metastasis .
Biological Activity
The biological activity of this compound has been assessed through various in vitro studies:
Cytotoxicity Studies
A study evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated that it exhibits significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value in the range of 78.95–99.18 µM, suggesting its potential as an anticancer agent .
Enzyme Interaction
The compound has been evaluated for its interaction with specific enzymes that are crucial for cellular metabolism:
- Thiamine Diphosphate (ThDP)-Dependent Enzymes : Research on similar compounds indicates that they can modulate enzyme activity, influencing metabolic pathways essential for cancer cell survival .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : In vitro experiments demonstrated that treatment with this compound led to reduced viability in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
- Integrin Interaction Studies : Research showed that compounds similar to this compound could enhance integrin-mediated cell adhesion, which is vital for tissue repair and cancer metastasis management .
Data Table: Summary of Biological Activities
Properties
CAS No. |
91419-47-5 |
---|---|
Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-5-oxopentyl)carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-8(11)13/h4-7H2,1-3H3,(H2,11,13)(H,12,14) |
InChI Key |
OSEPGQKVTMPBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)N |
Origin of Product |
United States |
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